2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves the reaction of 4-fluorobenzylamine with sulfamoyl chloride, followed by the introduction of a hydroxyacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Fladrafinil: A wakefulness-promoting agent related to modafinil.
Modafinil: A well-known cognitive enhancer.
Adrafinil: A precursor to modafinil with similar effects.
Uniqueness
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
919997-34-5 |
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Molecular Formula |
C9H11FN2O4S |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C9H11FN2O4S/c10-8-3-1-7(2-4-8)5-11-17(15,16)6-9(13)12-14/h1-4,11,14H,5-6H2,(H,12,13) |
InChI Key |
YSIMXQYXDQWSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC(=O)NO)F |
Origin of Product |
United States |
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